

Synthesis of 2-Nitro-3-nonanone: A Technical Guide

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Compound of Interest

Compound Name: 3-Nonanone, 2-nitro-

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This in-depth technical guide details the synthesis of 2-nitro-3-nonanone from 3-nonanone. The document provides a comprehensive overview of a plausible synthetic pathway, detailed experimental protocols, and expected analytical data. The synthesis of α -nitro ketones is a valuable transformation in organic chemistry, as the nitro group can be further manipulated to introduce other functional groups or participate in various carbon-carbon bond-forming reactions.

Synthetic Pathway Overview

The synthesis of 2-nitro-3-nonanone from 3-nonanone can be effectively achieved through a two-step sequence involving the formation of a silyl enol ether intermediate, followed by nitration. This method offers good control over the regioselectivity of the nitration, favoring the less substituted α -carbon.

An alternative, though potentially less direct, method involves a Henry reaction to create an α -nitro alcohol, which is subsequently oxidized to the target α -nitro ketone.

This guide will focus on the silyl enol ether route due to its likely higher regioselectivity and milder reaction conditions.

Experimental Protocols

Step 1: Synthesis of 3-(trimethylsilyloxy)non-2-ene

This procedure outlines the formation of the kinetic silyl enol ether of 3-nonanone, which is the key intermediate for the regioselective nitration at the C2 position.

Materials:

- 3-Nonanone
- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- Trimethylsilyl chloride (TMSCl)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF) and diisopropylamine.
- The solution is cooled to -78 °C in a dry ice/acetone bath.
- n-Butyllithium in hexanes is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
- A solution of 3-nonanone in anhydrous THF is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium enolate.

- Trimethylsilyl chloride (TMSCl) is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.
- The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude 3-(trimethylsilyloxy)non-2-ene, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Nitro-3-nonanone

This protocol describes the nitration of the silyl enol ether intermediate using tetranitromethane.

Materials:

- 3-(trimethylsilyloxy)non-2-ene (from Step 1)
- Tetranitromethane (TNM)
- Anhydrous dichloromethane (DCM)
- Silica gel for column chromatography

Procedure:

- A solution of 3-(trimethylsilyloxy)non-2-ene in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C.
- A solution of tetranitromethane in anhydrous DCM is added dropwise to the cooled solution of the silyl enol ether. The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC). The reaction typically results in the formation of a colored solution which then fades.^[1]

- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-nitro-3-nonanone.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 2-nitro-3-nonanone. The yields are based on typical outcomes for similar reactions reported in the literature.[\[2\]](#)

Parameter	Value	Reference
Step 1: Silyl Enol Ether Formation		
Typical Yield	85-95%	General procedure for kinetic silyl enol ether formation.
Step 2: Nitration		
Typical Yield	70-85%	Based on nitration of silyl enol ethers with TNM. [1]
Overall Yield	60-80%	Calculated from the individual step yields.

Characterization Data

The following are the expected spectroscopic data for the final product, 2-nitro-3-nonanone.

Infrared (IR) Spectroscopy:

- C=O stretch: A strong absorption band is expected around 1715-1730 cm^{-1} .[\[3\]](#)
- NO₂ asymmetric stretch: A strong absorption band is expected around 1550 cm^{-1} .[\[4\]](#)[\[5\]](#)
- NO₂ symmetric stretch: A medium to strong absorption band is expected around 1370 cm^{-1} .[\[4\]](#)[\[5\]](#)

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl_3):

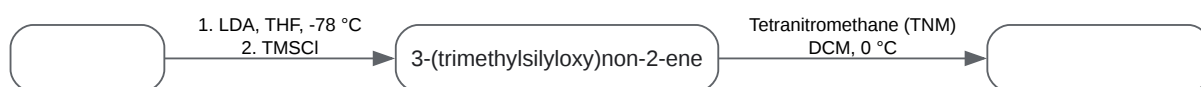
- $-\text{CH}(\text{NO}_2)-$ proton: A quartet or multiplet is expected around δ 5.2-5.4 ppm.
- $-\text{CH}_2-$ (adjacent to $\text{C}=\text{O}$) protons: A triplet is expected around δ 2.6-2.8 ppm.
- $-\text{CH}_3$ (adjacent to $-\text{CH}(\text{NO}_2)-$) protons: A doublet is expected around δ 1.7-1.8 ppm.
- Alkyl chain protons ($-\text{CH}_2-$): Multiplets are expected in the range of δ 1.2-1.7 ppm.
- Terminal $-\text{CH}_3$ proton: A triplet is expected around δ 0.9 ppm.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl_3):

- $\text{C}=\text{O}$ carbon: A resonance is expected around δ 200-205 ppm.[6]
- $-\text{CH}(\text{NO}_2)-$ carbon: A resonance is expected around δ 88-92 ppm.
- Other alkyl carbons will appear in the upfield region of the spectrum.

Visualizations

Signaling Pathway: Synthesis of 2-Nitro-3-nonanone

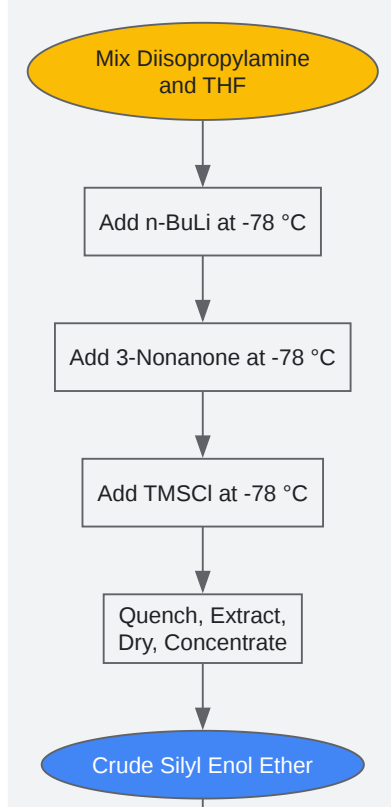


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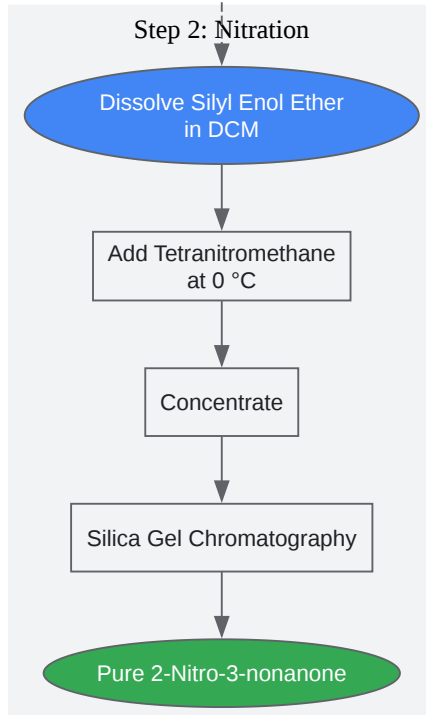
Caption: Synthetic route to 2-nitro-3-nonanone via a silyl enol ether intermediate.

Experimental Workflow

Step 1: Silyl Enol Ether Formation



Step 2: Nitration

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